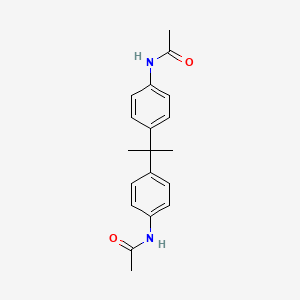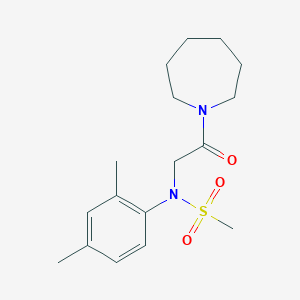![molecular formula C18H22N2O2S B5863750 4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is a synthetic compound that belongs to the quinoline family of compounds. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This compound has been extensively studied for its potential applications in cancer therapy, as well as in other areas of scientific research.
Mechanism of Action
The mechanism of action of 4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline involves the inhibition of this compound, which is an enzyme involved in DNA repair processes. By inhibiting this compound, this compound prevents cancer cells from repairing DNA damage caused by chemotherapy and radiation therapy, ultimately leading to cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This inhibition leads to an accumulation of DNA damage in cancer cells, which ultimately results in cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in treating other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline in lab experiments are primarily related to its potency as a this compound inhibitor. This compound has been shown to be highly effective in inhibiting this compound, which makes it a valuable tool for studying the role of this compound in DNA repair processes. However, the limitations of using this compound in lab experiments are related to its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research involving 4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline. One area of interest is in developing more potent and selective this compound inhibitors that may be more effective in treating cancer and other diseases. Additionally, research is needed to better understand the mechanisms of action of this compound inhibitors and how they can be used in combination with other treatments to improve outcomes for patients. Finally, there is a need for more research on the potential applications of this compound inhibitors in other areas of scientific research, such as neurodegenerative disorders and stroke.
Synthesis Methods
The synthesis of 4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline involves a multi-step process that begins with the reaction of 4,6,8-trimethyl-2-nitroquinoline with thioacetic acid. This reaction produces the intermediate compound, which is then reacted with morpholine and acetic anhydride to yield the final product.
Scientific Research Applications
The primary application of 4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is in cancer therapy. As a this compound inhibitor, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. Additionally, it has been studied for its potential use in treating other diseases, such as stroke and neurodegenerative disorders.
properties
IUPAC Name |
1-morpholin-4-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-8-14(3)18-15(9-12)13(2)10-16(19-18)23-11-17(21)20-4-6-22-7-5-20/h8-10H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMIVFCIOOHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)

![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)

![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)

![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)


![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)